1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea
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Overview
Description
1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea is an organic compound with the molecular formula C16H17N3O3 and a molecular weight of 299.332 g/mol . This compound is known for its unique structure, which includes a benzyl group, a methyl group, and a nitrophenyl group attached to a urea moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea typically involves the reaction of benzyl isocyanate with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-methyl-3-(4-methyl-3-nitrophenyl)urea
- 1-Benzyl-1-methyl-3-(4-nitrophenyl)urea
- 1-Benzyl-3-(2-methyl-4-nitrophenyl)urea
- 1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea
Uniqueness
1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 2-position and the methyl group at the 4-position of the phenyl ring differentiates it from other similar compounds .
Properties
CAS No. |
132931-85-2 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O3/c1-12-8-9-14(15(10-12)19(21)22)17-16(20)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,20) |
InChI Key |
SVHXAHGKTUADFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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